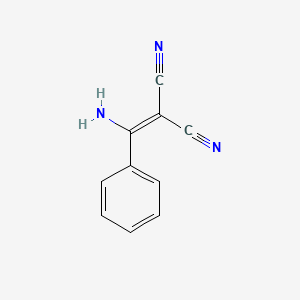
2-(Amino(phenyl)methylene)malononitrile
描述
2-(Amino(phenyl)methylene)malononitrile is an organic compound with the molecular formula C10H7N3 It is a derivative of malononitrile, featuring an amino group and a phenyl group attached to a methylene bridge
作用机制
Target of Action
It is known to be used in proteomics research
Mode of Action
It is known to be involved in the synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . These products are synthesized via various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .
Biochemical Pathways
The compound is involved in the synthesis of 2-amino-4H-benzo[b]pyran derivatives via a one-pot multicomponent reaction . This reaction involves the grinding of various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions
Result of Action
The result of the action of 2-(Amino(phenyl)methylene)malononitrile is the synthesis of various heterocyclic and carbocyclic compounds . These compounds have potential applications in proteomics research . .
Action Environment
The action of this compound is influenced by the reaction conditions. The compound has been used in reactions performed at room temperature under solvent and waste-free conditions . The compound’s action, efficacy, and stability may be influenced by these and other environmental factors.
生化分析
Biochemical Properties
2-(Amino(phenyl)methylene)malononitrile plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to participate in reactions involving nucleophilic addition and condensation. The compound’s interaction with enzymes such as cytochrome P450 and glutathione S-transferase can lead to the formation of reactive intermediates, which are essential for studying enzyme kinetics and mechanisms .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate the MAPK/ERK pathway, leading to changes in gene expression and promoting cell proliferation . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity. For example, it can inhibit the activity of cytochrome P450 enzymes by forming a covalent bond with the heme group, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell proliferation and enhancing metabolic activity . At high doses, it can exhibit toxic effects, including cell death and organ damage . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can interact with enzymes such as cytochrome P450 and glutathione S-transferase, leading to the formation of reactive intermediates that participate in various biochemical reactions . The compound can also affect metabolic flux by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and interactions with biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
2-(Amino(phenyl)methylene)malononitrile can be synthesized through the condensation reaction of malononitrile with aniline in the presence of a base. The reaction typically involves the following steps:
Reactants: Malononitrile and aniline.
Catalyst: A base such as sodium ethoxide or potassium carbonate.
Solvent: Ethanol or methanol.
Reaction Conditions: The reaction mixture is heated under reflux for several hours.
The general reaction scheme is as follows:
Malononitrile+AnilineBase, Solventthis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Equipped with reflux condensers to maintain the reaction temperature.
Continuous Stirring: To ensure uniform mixing of reactants.
Purification: The product is purified through recrystallization or distillation to obtain high purity.
化学反应分析
Types of Reactions
2-(Amino(phenyl)methylene)malononitrile undergoes various types of chemical reactions, including:
Nucleophilic Addition: The nitrile groups can participate in nucleophilic addition reactions.
Cyclization: The compound can undergo cyclization to form heterocyclic compounds.
Condensation: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds.
Cyclization: Catalysts like acids or bases to facilitate ring closure.
Condensation: Aldehydes or ketones in the presence of a base.
Major Products
Nucleophilic Addition: Formation of substituted amines.
Cyclization: Formation of heterocyclic compounds such as pyridines or quinolines.
Condensation: Formation of Schiff bases or imines.
科学研究应用
2-(Amino(phenyl)methylene)malononitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
相似化合物的比较
Similar Compounds
Malononitrile: The parent compound, which lacks the amino and phenyl groups.
2-Aminoprop-1-ene-1,1,3-tricarbonitrile: A similar compound with different substituents.
Benzylidenemalononitrile: Another derivative with a benzylidene group.
Uniqueness
2-(Amino(phenyl)methylene)malononitrile is unique due to the presence of both an amino group and a phenyl group, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic organic chemistry.
属性
IUPAC Name |
2-[amino(phenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-9(7-12)10(13)8-4-2-1-3-5-8/h1-5H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDQNNKNESHBCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353303 | |
| Record name | [Amino(phenyl)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3336-65-0 | |
| Record name | [Amino(phenyl)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(AMINO-PHENYL-METHYLENE)-MALONONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


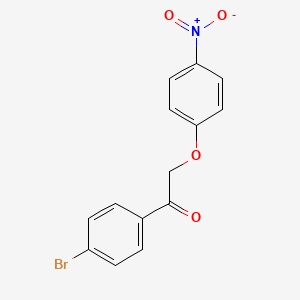

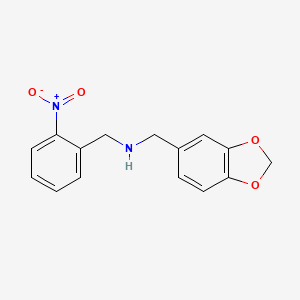

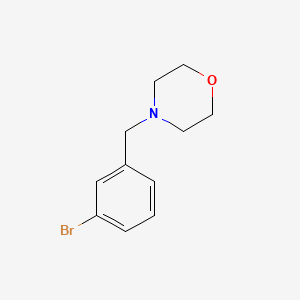
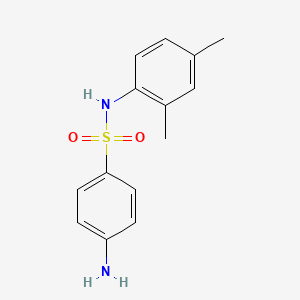

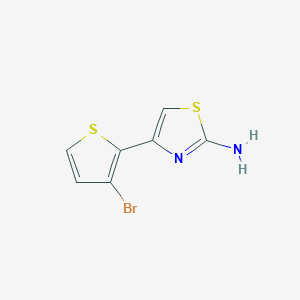


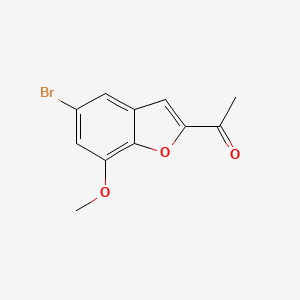
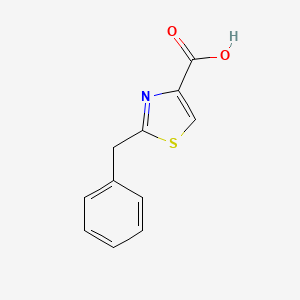
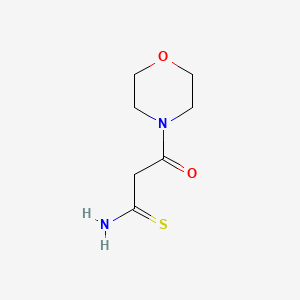
![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)
